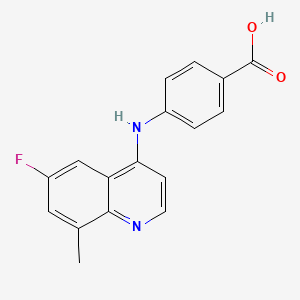
2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by a fused ring structure consisting of a cyclopentanone ring and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the condensation of benzaldehyde with 2,3-dihydro-1H-inden-1-one in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as ultrasound irradiation have been explored to improve the efficiency of the synthesis . Additionally, the use of continuous flow reactors can provide better control over reaction parameters, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. For instance, it has been shown to inhibit specific enzymes, leading to the disruption of cellular processes in microbial organisms . In cancer cells, the compound may induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A structurally related compound with similar pharmacological properties.
Benzylidene-2,3-dihydro-1H-inden-1-one: Another derivative with comparable biological activities.
Uniqueness
2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one stands out due to its unique combination of a benzylidene group and a phenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C22H16O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-3-phenyl-3H-inden-1-one |
InChI |
InChI=1S/C22H16O/c23-22-19-14-8-7-13-18(19)21(17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1-15,21H/b20-15- |
InChI Key |
AXWOOFHMHPHMIY-HKWRFOASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


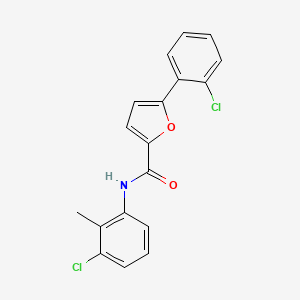
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-((R)-5,5-Diphenylpent-4-en-2-yl)-6-ethyl-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11832020.png)

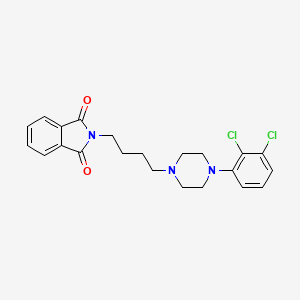
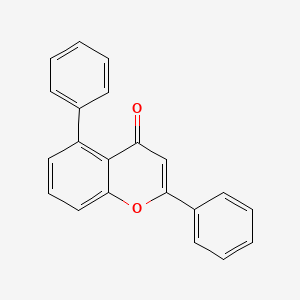
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11832061.png)


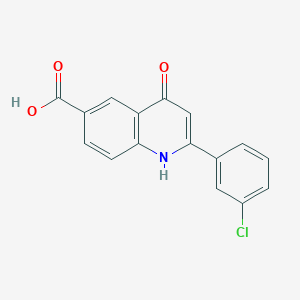
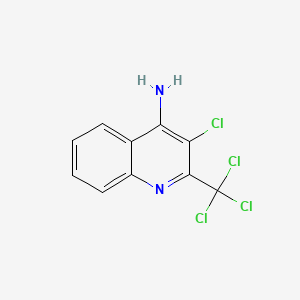
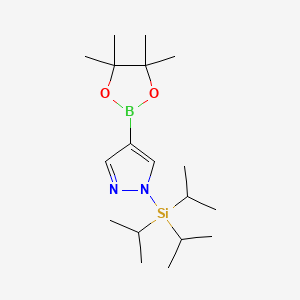
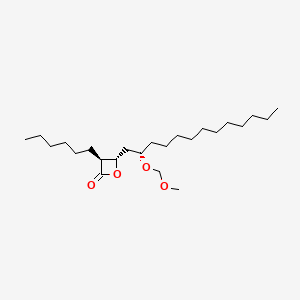
![3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel-](/img/structure/B11832083.png)
